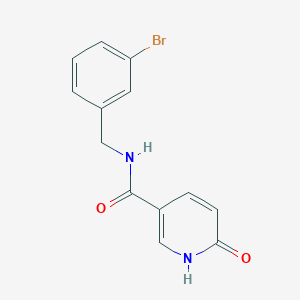

N-(3-Brombenzyl)-6-oxo-1,6-dihydropyridin-3-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom, a dihydropyridine ring, and a carboxamide group

Wissenschaftliche Forschungsanwendungen

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture .

Biochemical Pathways

The compound affects the microtubule assembly pathway. By binding to tubulin, it disrupts the normal architecture of microtubules . . This suggests that the compound may affect the dynamics of microtubule assembly and disassembly rather than the total polymer mass.

Pharmacokinetics

Its interaction with tubulin and its effect on cancer cell proliferation suggest that it may have good cellular uptake and intracellular distribution

Result of Action

The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of microtubule architecture could lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .

Cellular Effects

The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide on cells are diverse and significant. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzylamine and a suitable dihydropyridine precursor.

Condensation Reaction: The 3-bromobenzylamine is reacted with the dihydropyridine precursor under controlled conditions to form the desired compound. This step often involves the use of a condensation agent, such as acetic anhydride or a similar reagent.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- N-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Biologische Aktivität

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H10BrN2O3

- Molecular Weight : 304.13 g/mol

- CAS Number : 77837-08-2

This compound features a bromobenzyl group attached to a 6-oxo-1,6-dihydropyridine framework, which is significant for its biological interactions.

2. Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer properties. For example, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

In particular, studies have shown that modifications in the dihydropyridine structure can enhance cytotoxicity. The presence of electron-withdrawing groups or specific substitutions on the aromatic ring can significantly influence the biological activity of these compounds. Therefore, N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may also possess anticancer properties that warrant further investigation.

3. Neuroprotective Effects

There is emerging evidence suggesting that dihydropyridine derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management . Compounds similar to N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could potentially show promise in this area due to their structural features that allow interaction with AChE.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIEFYVVFNGRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.